Methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate
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Overview
Description
Methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
It’s worth noting that pyrimidine derivatives, including modified pyrimidine nucleosides, have been found to exhibit a range of biological activities, such as anticancer, antitubercular, and anti-hiv activities . These activities are likely due to their interaction with various biochemical pathways in the body.
Biochemical Analysis
Biochemical Properties
It is known that this compound can react with aliphatic amines to give corresponding acetamides . This suggests that Methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate may interact with enzymes, proteins, and other biomolecules in a similar manner.
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate. The reaction is carried out in ethanol in the presence of a base such as potassium carbonate. The mixture is stirred at room temperature to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction conditions, such as temperature, solvent, and base, are carefully controlled to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with aliphatic amines to form corresponding acetamides.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Alkylation: Ethyl chloroacetate in the presence of potassium carbonate in ethanol.
Substitution: Hydrazine hydrate, aniline, and other aliphatic amines in ethanol.
Major Products Formed
- 2-Hydrazinyl-6-methylpyrimidin-4(3H)-one
- 2-Anilino-6-methylpyrimidin-4(3H)-one
Scientific Research Applications
Methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate has several scientific research applications:
- Medicinal Chemistry : Pyrimidine derivatives, including this compound, are studied for their potential anticancer, antitubercular, and anti-HIV activities .
- Biological Research : The compound is used in the synthesis of various biologically active molecules, which are then tested for their efficacy against different diseases and infections.
- Industrial Applications : The compound’s derivatives are explored for their use in the development of new materials with specific properties, such as antimicrobial and antifungal activities.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl)acetate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
Uniqueness
Methyl 2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetate is unique due to its specific structural features, which confer distinct biological activitiesCompared to similar compounds, it offers a different set of interactions with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
methyl 2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-18-12(17)8-19-13-14-10(7-11(16)15-13)9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVXGFCBECGWSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC(=CC(=O)N1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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